

# Application Notes: Oxazine 170 Perchlorate for Fluorescence Microscopy

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## Compound of Interest

Compound Name: Oxazine 170 perchlorate

Cat. No.: B12059921

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## Introduction

**Oxazine 170 perchlorate** is a versatile fluorescent dye belonging to the oxazine family of compounds. It exhibits strong absorption in the orange-red region of the visible spectrum and emits in the far-red region, making it a valuable tool for fluorescence microscopy. Its favorable photophysical properties, including a high molar extinction coefficient and good quantum yield, contribute to its bright fluorescence signal. These characteristics, combined with its utility in labeling biological molecules, make it a suitable candidate for various cellular imaging applications. This document provides detailed protocols for the use of **Oxazine 170 perchlorate** in fluorescence microscopy for staining both live and fixed cells.

## Spectral Properties

**Oxazine 170 perchlorate** possesses distinct spectral characteristics that are crucial for designing fluorescence microscopy experiments. The dye is efficiently excited by common laser lines (e.g., 561 nm, 594 nm, or 633 nm) and its emission is readily detectable with standard far-red filter sets.

Parameter	Value	Solvent	Reference
Synonyms	Oxazine 720, Oxazine 170	-	[1]
Excitation Maximum ( $\lambda_{\text{ex}}$ )	~621-624 nm	Ethanol/Methanol	[2][3]
Emission Maximum ( $\lambda_{\text{em}}$ )	~645-648 nm	Ethanol/Methanol	[2][3]
Molar Extinction Coefficient ( $\epsilon$ )	83,000 $\text{cm}^{-1}\text{M}^{-1}$ at ~613 nm	Methanol	[1][4]
Quantum Yield ( $\Phi$ )	~0.5 - 0.63	Ethanol/Methanol	[1][2][4]
Molecular Weight	431.87 g/mol	-	[5]

## Experimental Protocols

### Reagent Preparation

#### 1.1. Stock Solution Preparation:

- To prepare a 1 mM stock solution, dissolve 4.32 mg of **Oxazine 170 perchlorate** in 10 mL of high-quality anhydrous dimethyl sulfoxide (DMSO).[\[3\]](#)
- Sonicate briefly if necessary to ensure complete dissolution.
- Storage: Store the stock solution at -20°C, protected from light and moisture. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

### Live-Cell Staining Protocol

This protocol is designed for the general staining of intracellular components in living cells. The cationic nature of Oxazine 170 may lead to its accumulation in mitochondria due to the mitochondrial membrane potential, a common characteristic of many fluorescent dyes used for live-cell imaging.

#### 2.1. Cell Preparation:

- Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and culture under standard conditions until the desired confluence is reached.

## 2.2. Staining:

- Prepare a fresh staining solution by diluting the 1 mM **Oxazine 170 perchlorate** stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration. A starting concentration range of 100 nM to 1  $\mu$ M is recommended, which should be optimized for the specific cell type and experimental conditions.
- Remove the culture medium from the cells and wash once with pre-warmed HBSS.
- Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

## 2.3. Washing and Imaging:

- Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or HBSS to remove unbound dye and reduce background fluorescence.[\[6\]](#)
- Add fresh, pre-warmed culture medium or imaging buffer to the cells.
- Proceed with imaging on a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., excitation around 620 nm and emission around 650 nm).

# Fixed-Cell Staining Protocol

This protocol is suitable for staining nucleic acids and proteins in fixed cells. Fixation and permeabilization are necessary to allow the dye to access intracellular structures.

## 3.1. Cell Preparation and Fixation:

- Plate cells on coverslips in a petri dish and culture to the desired confluence.
- Remove the culture medium and wash the cells once with Phosphate Buffered Saline (PBS).

- Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[7][8]
- Wash the cells three times with PBS for 5 minutes each to remove the fixative.

### 3.2. Permeabilization:

- Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[7][9] This step is crucial for allowing the dye to penetrate the cell and nuclear membranes to stain intracellular proteins and nucleic acids.
- Wash the cells three times with PBS for 5 minutes each.

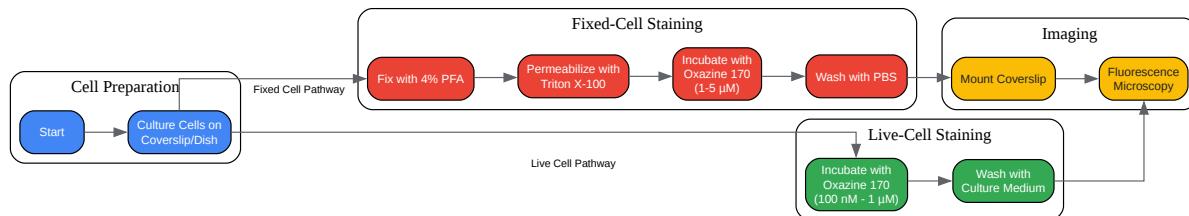
### 3.3. Staining:

- Prepare a staining solution by diluting the 1 mM **Oxazine 170 perchlorate** stock solution in PBS to a final working concentration (e.g., 1-5  $\mu$ M). The optimal concentration should be determined empirically.
- Add the staining solution to the fixed and permeabilized cells and incubate for 20-30 minutes at room temperature, protected from light.[10]

### 3.4. Washing and Mounting:

- Remove the staining solution and wash the cells three times with PBS for 5 minutes each to remove excess dye.
- Mount the coverslips onto microscope slides using an appropriate mounting medium. For nuclear co-staining, a mounting medium containing DAPI can be used.
- Seal the coverslips and allow the mounting medium to cure before imaging.

## Visualizations

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Caption: Experimental workflow for live- and fixed-cell staining.

## Health and Safety

**Oxazine 170 perchlorate** is a chemical and should be handled with appropriate safety precautions. Wear personal protective equipment, including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal. As with many fluorescent dyes that bind to nucleic acids, it should be treated as a potential mutagen.

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